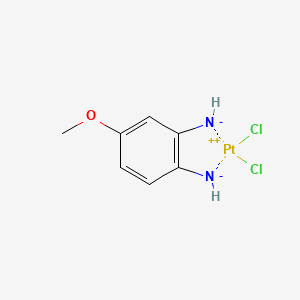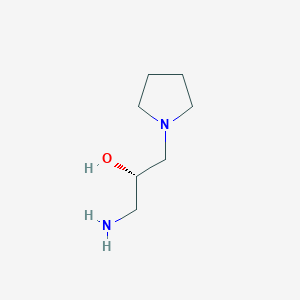![molecular formula C36H32NP B12874326 (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various chemical transformations with high enantioselectivity, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is then functionalized with phosphine and amine groups.
Amine Functionalization: The N,N-dimethylamine group is introduced through a nucleophilic substitution reaction, where a suitable amine reagent is reacted with the functionalized binaphthyl backbone.
Industrial Production Methods
Industrial production of (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in catalytic cycles.
Substitution: The amine and phosphine groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is widely used as a chiral ligand in asymmetric catalysis. It facilitates the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for probing the stereochemistry of biological processes.
Medicine
In medicine, (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is used in the synthesis of chiral drugs. Its ability to produce enantiomerically pure compounds is essential for developing medications with specific therapeutic effects and minimal side effects.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in asymmetric catalysis makes it a key component in the manufacture of high-value products.
Mechanism of Action
The mechanism of action of (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers in catalytic cycles. The phosphine group acts as a ligand, binding to the metal center and facilitating various catalytic transformations. The chiral nature of the compound ensures that the reactions proceed with high enantioselectivity, producing enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand with a binaphthyl backbone, widely used in asymmetric catalysis.
®-Tol-BINAP: A derivative of BINAP with tolyl groups, offering different steric and electronic properties.
®-Segphos: A chiral diphosphine ligand with a similar backbone, used in various catalytic applications.
Uniqueness
(1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its specific combination of phosphine and amine groups, which provide distinct steric and electronic properties. This uniqueness allows it to facilitate a wide range of catalytic transformations with high efficiency and selectivity, making it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C36H32NP |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C36H32NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h5-24H,1-4H3 |
InChI Key |
IXWSSHOSYSEGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
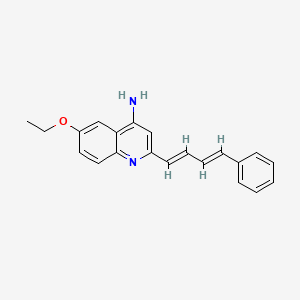
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)

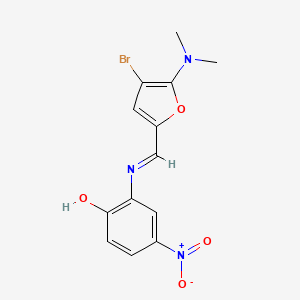
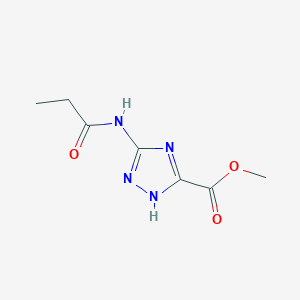
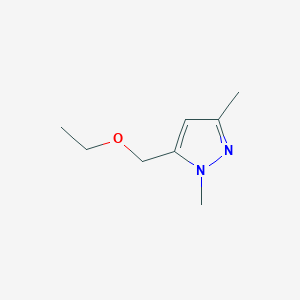

![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

